2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide
Overview
Description
2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol It is characterized by the presence of a hydroxy group, a pyridine ring, and a propanamide moiety
Mechanism of Action
Target of Action
The primary target of 2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential to the proper three-dimensional folding of newly synthesized procollagen chains.
Mode of Action
This compound interacts with collagen prolyl-4-hydroxylase, inhibiting its function
Biochemical Analysis
Biochemical Properties
2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as oxidoreductases and transferases, facilitating redox reactions and the transfer of functional groups. The hydroxy group in its structure allows it to form hydrogen bonds with amino acid residues in proteins, enhancing its binding affinity and specificity. Additionally, the pyridinyl ethyl side chain can engage in π-π interactions with aromatic residues, further stabilizing the enzyme-substrate complex .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This compound also impacts gene expression by interacting with transcription factors and influencing their binding to DNA. Furthermore, this compound affects cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific active sites of enzymes, either inhibiting or activating their activity. The hydroxy group forms hydrogen bonds with catalytic residues, while the pyridinyl ethyl side chain engages in hydrophobic interactions with surrounding residues. These interactions stabilize the enzyme-inhibitor or enzyme-activator complex, leading to changes in enzyme activity. Additionally, this compound can influence gene expression by binding to promoter regions of target genes, thereby modulating transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, with minimal degradation over extended periods. Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound leads to immediate changes in enzyme activity and gene expression, while long-term exposure can result in more sustained alterations in cellular processes. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and primarily modulates enzyme activity and gene expression. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without significant adverse effects. These findings highlight the importance of dosage optimization for potential therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, facilitating its metabolism and clearance from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, facilitating its uptake into target cells. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and tissue-specific effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, the compound may be directed to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may localize to the mitochondria, influencing mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide typically involves the reaction of 2-hydroxypropanamide with 2-(pyridin-4-yl)ethylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the reaction . The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of 2-oxo-N-[2-(pyridin-4-yl)ethyl]propanamide.
Reduction: Formation of 2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propylamine.
Substitution: Formation of halogenated derivatives of the pyridine ring.
Scientific Research Applications
2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N-[2-(pyridin-2-yl)ethyl]propanamide
- 2-hydroxy-N-[2-(pyridin-3-yl)ethyl]propanamide
- 2-hydroxy-N-[2-(pyridin-5-yl)ethyl]propanamide
- 2-hydroxy-N-[2-(pyridin-6-yl)ethyl]propanamide
Uniqueness
2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and specificity towards molecular targets. This positional isomerism can result in different biological activities and applications compared to its analogs .
Properties
IUPAC Name |
2-hydroxy-N-(2-pyridin-4-ylethyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8(13)10(14)12-7-4-9-2-5-11-6-3-9/h2-3,5-6,8,13H,4,7H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYCTSCSVUEICG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=NC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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